molecular formula C13H14O3 B574555 (3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol CAS No. 186664-64-2

(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol

Cat. No.: B574555
CAS No.: 186664-64-2
M. Wt: 218.252
InChI Key: DZVQMFKEEDVPLJ-KWQFWETISA-N
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Description

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in hydroalkoxylation reactions to afford benzo[b]furans . They can also participate in reactions with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to afford 2-substituted benzo[b]furans .

Mechanism of Action

While the specific mechanism of action for “(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol” is not available, benzofuran compounds in general have been found to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .

Safety and Hazards

The safety and hazards associated with benzofuran compounds can also vary widely depending on their specific structures. Some benzofuran compounds may be harmful to aquatic life with long-lasting effects, may cause damage to organs through prolonged or repeated exposure, and are suspected of causing cancer .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is likely to focus on the discovery of new drugs and the development of structure-activity relationships on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

(3aR,8bR)-6-ethoxy-3a,8b-dihydro-1H-cyclopenta[b][1]benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-15-13-7-12-9(6-10(13)14)8-4-3-5-11(8)16-12/h3,5-8,11,14H,2,4H2,1H3/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQMFKEEDVPLJ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C3CC=CC3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2[C@H]3CC=C[C@H]3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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